1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-phenylurea
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Overview
Description
The compound “1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-phenylurea” is a complex organic molecule. It contains a furan ring, a pyridine ring, and a phenyl ring, all connected by a urea linkage . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom. The phenyl ring is a six-membered carbon ring, typical of many organic compounds .
Synthesis Analysis
The synthesis of such a compound could potentially involve multicomponent reactions (MCRs), which are a series of simultaneous multi bond-forming reactions . These reactions enable the construction of structurally diverse compounds through combinatorial interactions between simple starting materials, leading to the target products by one-pot operation . A similar compound, [4- (4-aryl)-5- (cyclohexylamino)-2- (pyridin-2-yl)furan-3-yl] (pyridin-2-yl)methanones, was synthesized via a multicomponent reaction of 1,3-di (pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The furan, pyridine, and phenyl rings would contribute to the aromaticity of the molecule, while the urea linkage would introduce polarity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The furan ring, for example, is known to be reactive due to its aromaticity and the presence of an oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, aromatic rings, and the overall size and shape of the molecule would influence properties such as solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Antiviral Activity
Indole derivatives, including our compound of interest, have demonstrated antiviral potential. For instance:
- Methyl 6-amino-4-isobutoxy-1 H -indole-2-carboxylate (1) exhibited inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value of 17.1 against CoxB3 virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1 H -indole-2-carbonyl)thiosemicarbazide derivatives displayed potent antiviral activity against Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .
Cytotoxicity and Anticancer Potential
Indole-based compounds often exhibit cytotoxic effects against cancer cells. Consider:
- (3-(Furan-2-yl)pyrazol-4-yl) chalcones were investigated for cytotoxicity against the A549 cell line using the MTT assay .
- Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives showed superior cytotoxic activities against MCF-7 and HCT-116 cancer cells, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively .
Antitubercular Activity
Our compound may also have implications in tuberculosis treatment:
Future Directions
properties
IUPAC Name |
1-[[5-(furan-3-yl)pyridin-3-yl]methyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c21-17(20-16-4-2-1-3-5-16)19-10-13-8-15(11-18-9-13)14-6-7-22-12-14/h1-9,11-12H,10H2,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSCPHVOLYVQSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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